

Structure and IUPAC name of 1-(5-Methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Methoxypyridin-3-yl)ethanone

Cat. No.: B1318958

[Get Quote](#)

An In-depth Technical Guide to **1-(5-Methoxypyridin-3-yl)ethanone**

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **1-(5-Methoxypyridin-3-yl)ethanone**, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. The document delineates the compound's structural and physicochemical properties, offers expert insight into a robust synthetic strategy, details the expected spectroscopic signature for structural confirmation, and explores its applications as a versatile building block in drug discovery. All protocols and claims are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Compound Identification and Physicochemical Properties

1-(5-Methoxypyridin-3-yl)ethanone is a disubstituted pyridine derivative. The pyridine core, an aromatic heterocycle, is functionalized with a methoxy group at the 5-position and an acetyl (ethanone) group at the 3-position. This substitution pattern imparts specific electronic and steric properties that are valuable in the design of more complex molecules.

The IUPAC name for this compound is **1-(5-methoxypyridin-3-yl)ethanone**. It is also referred to as 1-(5-methoxy-3-pyridinyl)ethanone.

Chemical Structure

Caption: 2D Structure of **1-(5-Methoxypyridin-3-yl)ethanone**.

Physicochemical Data Summary

The key properties of the compound are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	886364-74-5	[1] [2] [3]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1] [3]
Physical Form	Solid	[1] [3]
Boiling Point	261.9 ± 20.0 °C at 760 mmHg (Predicted)	[3]
InChI Key	NCDNULVIERIXPT- UHFFFAOYSA-N	[1] [3]
SMILES	COc1cncc(c1)C(C)=O	[1]

Rationale for Synthesis: A Strategic Approach

The synthesis of acylpyridines is not always straightforward. The pyridine ring is electron-deficient, which deactivates it towards classic electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Furthermore, the nitrogen atom is a Lewis base and will preferentially coordinate with the Lewis acid catalyst, adding another layer of deactivation.^[4] Therefore, alternative strategies leveraging modern organometallic chemistry are required.

A highly effective and field-proven approach is the addition of an organometallic nucleophile to a pyridine derivative bearing a suitable electrophilic handle, such as a nitrile or an ester, at the 3-position. The Grignard reaction, which utilizes an organomagnesium reagent, is a cornerstone of C-C bond formation and is well-suited for this transformation.^{[5][6]}

The proposed synthesis begins with a commercially available precursor, 5-methoxynicotinonitrile (or 3-cyano-5-methoxypyridine), and converts it to the target ketone using methylmagnesium bromide. This strategy is mechanistically sound, as the Grignard reagent will readily attack the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed during aqueous workup to yield the final ketone. A similar approach has been successfully used to prepare 5-acetyl-2-methoxypyridine from an amide precursor.[7]

Proposed Synthetic Workflow

Caption: Workflow for the synthesis of **1-(5-Methoxypyridin-3-yl)ethanone**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful progression through each step confirms the reactivity and purity required for the next.

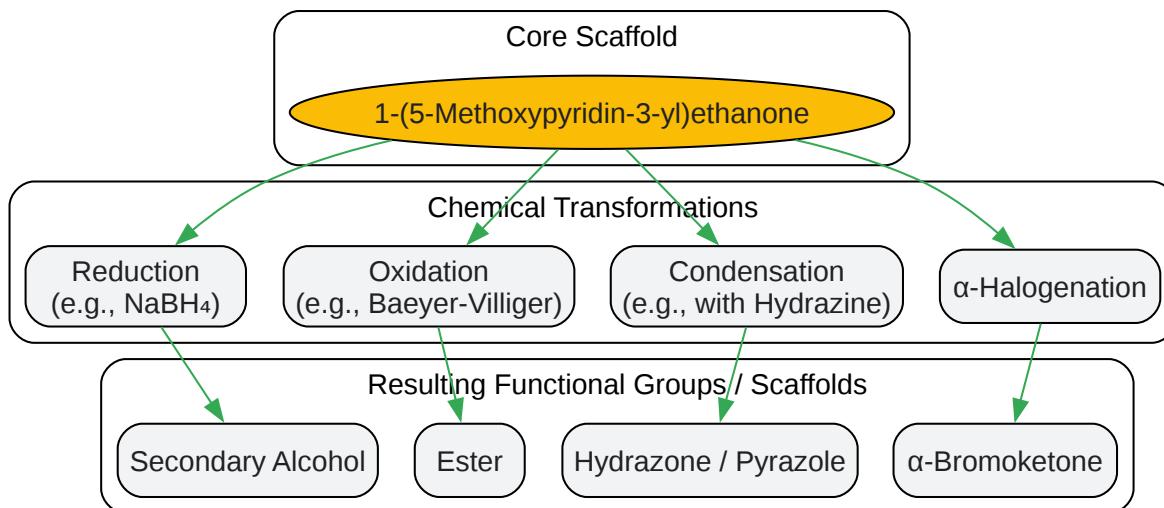
- Reactor Preparation & Inerting:
 - A three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is assembled and flame-dried under vacuum.
 - The apparatus is allowed to cool to room temperature under a positive pressure of dry nitrogen or argon. Causality: Grignard reagents are highly sensitive to moisture and atmospheric oxygen; an inert, anhydrous environment is critical to prevent quenching of the reagent and ensure a high yield.[8]
- Reagent Charging:
 - Dissolve 5-methoxynicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it to the reaction flask.
 - Cool the solution to 0 °C using an ice-water bath.
- Grignard Reagent Addition:
 - Charge the dropping funnel with a solution of methylmagnesium bromide (CH_3MgBr , ~1.2 eq, typically 3M in diethyl ether).

- Add the Grignard solution dropwise to the stirred nitrile solution, maintaining the internal temperature below 5 °C. Causality: The reaction is exothermic. Slow, controlled addition at low temperature prevents side reactions and ensures the formation of the desired magnesium imine intermediate.
- Reaction & Monitoring:
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Hydrolysis (Workup):
 - Cool the reaction mixture back to 0 °C.
 - Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: This step hydrolyzes the intermediate imine to the ketone and also quenches any excess Grignard reagent. The use of a mild acid like aq. NH₄Cl minimizes the risk of side reactions with the acid-sensitive product.
- Extraction and Isolation:
 - Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purification:
 - Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **1-(5-Methoxypyridin-3-yl)ethanone**.

Structural Elucidation and Spectroscopic Signature

Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques. The expected data, based on the compound's structure and analysis of similar pyridine derivatives, are as follows.[1][9]

- ^1H NMR (Proton Nuclear Magnetic Resonance):
 - The spectrum should show four distinct signals.
 - A singlet at ~ 2.6 ppm corresponding to the three protons of the acetyl methyl group ($\text{CH}_3\text{-C=O}$).
 - A singlet at ~ 3.9 ppm for the three protons of the methoxy group ($\text{CH}_3\text{-O}$).
 - Three signals in the aromatic region (7.5-9.0 ppm) corresponding to the three protons on the pyridine ring. The protons at positions 2, 4, and 6 will exhibit characteristic splitting patterns (e.g., doublet, triplet, or more complex multiplets) due to coupling with each other.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - The spectrum will show 8 distinct signals for the 8 carbon atoms in the molecule.
 - A signal at ~ 197 ppm for the carbonyl carbon (C=O).
 - Signals in the aromatic region (~ 110 -160 ppm) for the five carbons of the pyridine ring.
 - A signal around 55 ppm for the methoxy carbon ($\text{CH}_3\text{-O}$).
 - A signal around 26 ppm for the acetyl methyl carbon ($\text{CH}_3\text{-C=O}$).
- IR (Infrared) Spectroscopy:
 - A strong, sharp absorption band around 1680 - 1700 cm^{-1} characteristic of an aryl ketone C=O stretch.
 - C-O stretching bands for the methoxy group around 1250 cm^{-1} (asymmetric) and 1050 cm^{-1} (symmetric).


- C-H stretching bands just above 3000 cm^{-1} (aromatic) and just below 3000 cm^{-1} (aliphatic).
- MS (Mass Spectrometry):
 - The electron ionization (EI) mass spectrum should show a molecular ion peak (M^+) at $\text{m/z} = 151$, corresponding to the molecular weight of the compound.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.^[10] Their heterocyclic nature often improves pharmacokinetic properties like solubility and bioavailability.^[11] **1-(5-Methoxypyridin-3-yl)ethanone** is a valuable building block for drug discovery programs for several key reasons.

- Versatile Chemical Handles: The acetyl group can be readily transformed into a wide array of other functional groups (e.g., alcohols, amines, oximes, hydrazones), allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
- Modulation of Electronic Properties: The methoxy group is an electron-donating group and a hydrogen bond acceptor, which can be crucial for binding to biological targets like protein kinases or receptors.^[12]
- Metabolic Stability: The pyridine nitrogen can influence the metabolic profile of a drug candidate, and its position relative to other substituents can be tuned to block or slow down metabolic oxidation.

Role as a Versatile Scaffold

[Click to download full resolution via product page](#)

Caption: Versatility of the ethanone moiety for synthetic diversification.

Safety, Handling, and Storage

Hazard Identification

This compound should be handled by trained personnel in a laboratory setting.

Hazard Type	Information	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[1] [3]
Signal Word	Warning	[1] [3]
Hazard Statement	H302: Harmful if swallowed	[1] [3]

Recommended Handling Protocol

- Engineering Controls: Use in a well-ventilated fume hood to minimize inhalation exposure.

- Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.
- Handling: Avoid creating dust. If swallowed, seek immediate medical attention. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(5-Methoxypyridin-3-yl)ethanone is a well-defined chemical entity with significant potential as a building block for advanced chemical synthesis, particularly in the realm of pharmaceutical development. Its structure offers multiple points for diversification, and its synthesis can be achieved through robust and scalable organometallic methods. This guide provides the foundational technical knowledge required for its synthesis, characterization, and application in a research and development setting.

References

- ResearchGate.
- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [\[Link\]](#)
- National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidemalononitriles and their Emission Properties. [\[Link\]](#)
- Defense Technical Information Center. New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by α -Amino Alkoxides. [\[Link\]](#)
- ACS Publications. Spectroscopic studies of isotopically substituted 2-pyridones. [\[Link\]](#)
- National Center for Biotechnology Information. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [\[Link\]](#)
- Wikipedia. Grignard reagent. [\[Link\]](#)
- PrepChem.com.
- ResearchGate. Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. [\[Link\]](#)
- R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [\[Link\]](#)
- Science.gov.
- YouTube.

- National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [\[Link\]](#)
- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [\[Link\]](#)
- ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [\[Link\]](#)
- ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [\[Link\]](#)
- Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ijres.org [ijres.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. leah4sci.com [leah4sci.com]
- 7. 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis - chemicalbook [chemicalbook.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure and IUPAC name of 1-(5-Methoxypyridin-3-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1318958#structure-and-iupac-name-of-1-5-methoxypyridin-3-yl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com